molecular formula C19H25N3O2S B2414063 2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 484019-96-7

2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2414063
CAS No.: 484019-96-7
M. Wt: 359.49
InChI Key: QTVOSQBXWGRSIR-UHFFFAOYSA-N
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Description

2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H25N3O2S and its molecular weight is 359.49. The purity is usually 95%.
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Properties

IUPAC Name

2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-19(2,3)15-9-7-14(8-10-15)17-20-21-18(24-17)25-13-16(23)22-11-5-4-6-12-22/h7-10H,4-6,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVOSQBXWGRSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a derivative of 1,3,4-oxadiazole, known for its diverse biological activities. This article delves into its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : 2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
  • Molecular Formula : C19H24N2OS
  • Molecular Weight : 336.47 g/mol
  • CAS Number : 337503-53-4

Biological Activity Overview

The biological activity of this compound is primarily attributed to the oxadiazole ring and the piperidine moiety. Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties.

Antimicrobial Activity

Studies have shown that derivatives of 1,3,4-oxadiazole possess various antimicrobial activities including antibacterial, antifungal, and antitubercular effects:

Activity TypeReference CompoundMIC (µg/mL)Notes
AntibacterialAmpicillin1.56Strong activity against E. coli and S. aureus .
AntitubercularPyrazinamide1.35 - 2.18Significant activity against M. tuberculosis .
AntifungalTerbinafine>100Better efficacy against A. fumigatus .

The mechanisms underlying the biological activity of this compound involve:

  • Inhibition of Enzymes : The oxadiazole derivatives may inhibit key enzymes in microbial pathways, disrupting cell wall synthesis and metabolic functions.
  • Molecular Docking Studies : Computational studies indicate strong binding affinities to target proteins such as mycobacterial enoyl reductase (InhA), critical for fatty acid biosynthesis in Mycobacterium tuberculosis .

Case Studies

Recent case studies highlight the effectiveness of oxadiazole derivatives in treating resistant strains of bacteria and fungi:

Case Study 1: Antibacterial Efficacy

A study evaluated a series of oxadiazole derivatives against multidrug-resistant strains of E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics like ampicillin.

Case Study 2: Antitubercular Activity

Research focused on the antitubercular properties of oxadiazole derivatives demonstrated that compounds similar to our target compound showed IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra, indicating potent activity .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives like 2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone exhibit significant antibacterial and antifungal activities. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been highlighted in several studies. The compound is believed to modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Research has demonstrated that certain oxadiazole compounds can reduce inflammation markers in vitro and in vivo .

Anticancer Activity

Recent investigations into the anticancer properties of oxadiazole derivatives have revealed their ability to induce apoptosis in cancer cells. For example, compounds similar to 2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone have shown cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study conducted by Alghamdi et al. (2020) synthesized a series of aryl-1,3,4-oxadiazole-benzothiazole derivatives and tested their antibacterial activity. Among these compounds, one derivative exhibited comparable activity to amoxicillin against Gram-positive bacteria . This highlights the potential of oxadiazole derivatives in developing new antibacterial agents.

Case Study 2: Anti-inflammatory Effects

In a study published in ACS Omega (2023), researchers explored the synthesis of novel COX-II inhibitors based on oxadiazole structures. The findings indicated that these compounds significantly reduced inflammation in preclinical models, demonstrating their therapeutic potential for inflammatory diseases .

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